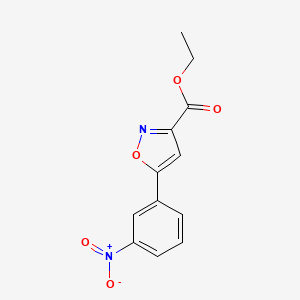

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOVVOHZUNJEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402301 | |

| Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866040-66-6 | |

| Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Investigation of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. The presence of the isoxazole core, a privileged scaffold in many bioactive compounds, coupled with the electron-withdrawing nitrophenyl substituent, makes a thorough understanding of its structural and electronic properties essential. This document outlines the principles, experimental protocols, and detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted dataset based on extensive analysis of closely related analogues and isomers found in the scientific literature.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 866040-66-6) possesses a molecular formula of C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol .[1][2] The key structural features to be elucidated by spectroscopy are the 3-nitrophenyl group, the 3,5-disubstituted isoxazole ring, and the ethyl carboxylate moiety. Each of these components will give rise to characteristic signals in the respective spectroscopic techniques, allowing for unambiguous confirmation of the molecule's identity and purity.

The following diagram illustrates the molecular structure with atom numbering for reference in the NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. Instrumentation:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

3. ¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

4. ¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons of the 3-nitrophenyl ring, the isoxazole proton, and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the isoxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.65 | t | ~2.0 | H2' |

| ~8.36 | ddd | ~8.0, 2.0, 1.0 | H4' |

| ~8.10 | ddd | ~8.0, 2.0, 1.0 | H6' |

| ~7.66 | t | ~8.0 | H5' |

| ~7.00 | s | - | H4 |

| 4.48 | q | 7.1 | -OCH₂CH₃ |

| 1.45 | t | 7.1 | -OCH₂CH₃ |

Interpretation:

-

The protons on the 3-nitrophenyl ring are expected to be in the downfield region (δ 7.6-8.7 ppm) due to the deshielding effect of the aromatic ring and the strongly electron-withdrawing nitro group. The proton at the 2' position (H2') will appear as a triplet due to coupling with H4' and H6'. H4' and H6' will appear as doublet of doublet of doublets, and H5' as a triplet. These predictions are based on data from similar 3-nitrophenyl substituted isoxazoles.[3]

-

The proton on the isoxazole ring (H4) is anticipated to be a singlet around δ 7.00 ppm.

-

The ethyl ester will show a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) with a coupling constant of approximately 7.1 Hz.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester) |

| ~171.0 | C5 |

| ~159.0 | C3 |

| ~148.5 | C3' |

| ~135.0 | C6' |

| ~130.0 | C5' |

| ~129.5 | C1' |

| ~125.0 | C4' |

| ~124.0 | C2' |

| ~100.0 | C4 |

| ~62.5 | -OCH₂CH₃ |

| ~14.2 | -OCH₂CH₃ |

Interpretation:

-

The ester carbonyl carbon is expected at the most downfield position, around δ 164.0 ppm.

-

The carbons of the isoxazole ring (C3, C4, and C5) are predicted to appear at approximately δ 159.0, 100.0, and 171.0 ppm, respectively.

-

The aromatic carbons will resonate in the δ 124-149 ppm region. The carbon attached to the nitro group (C3') will be significantly deshielded. These predictions are informed by data from related nitrophenylisoxazole structures.[3]

-

The carbons of the ethyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

1. Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

3. Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Data

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1730-1715 | C=O stretch | Ester |

| ~1610, 1480 | C=C stretch | Aromatic |

| ~1530 | N-O asymmetric stretch | Nitro |

| ~1350 | N-O symmetric stretch | Nitro |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-O-C stretch | Isoxazole |

Interpretation:

-

The most prominent peaks will be the strong C=O stretching vibration of the ethyl ester at around 1720 cm⁻¹.

-

The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

-

The C=C stretching of the aromatic ring and the C=N of the isoxazole ring will appear in the 1610-1480 cm⁻¹ region.

-

The C-O stretching of the ester and the isoxazole ring will be present in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

1. Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

GC-MS or LC-MS: Introduce the sample through a gas or liquid chromatograph for separation prior to mass analysis.

2. Instrumentation:

-

Use an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

3. Parameters (ESI-MS):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjusted to induce fragmentation if desired.

-

Mass Range: m/z 50-500.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 263.06 | [M+H]⁺ |

| 262.06 | [M]⁺ |

| 217.06 | [M - C₂H₅O]⁺ |

| 189.07 | [M - C₂H₅O - CO]⁺ |

| 149.03 | [C₇H₃N₂O₂]⁺ |

| 122.04 | [C₇H₄NO₂]⁺ |

| 76.04 | [C₆H₄]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 262. In ESI, the protonated molecule ([M+H]⁺) at m/z 263 will likely be the base peak.

-

A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄), leading to ions at m/z 217 and 218, respectively. Subsequent loss of carbon monoxide (CO) is also possible.

-

Fragmentation of the isoxazole ring and cleavage of the bond between the phenyl ring and the isoxazole ring can also occur, leading to fragments corresponding to the nitrophenyl cation and the isoxazole carboxylate fragment.

Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from a thorough analysis of closely related compounds in the literature, offer a robust framework for researchers working with this molecule. By following the outlined experimental protocols and using the interpretive guidance provided, scientists can confidently verify the synthesis and purity of this important isoxazole derivative, facilitating its further investigation in drug discovery and development programs.

References

Physical and chemical properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a nitrophenyl moiety offers a versatile handle for further chemical modification.[1][2][3] This document details the compound's physicochemical properties, outlines robust protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications in drug discovery. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Core Physicochemical and Structural Properties

This compound is an organic compound featuring a central 3,5-disubstituted isoxazole ring.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is linked to a 3-nitrophenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The ethyl ester functional group enhances the compound's lipophilicity, which can be a critical factor in modulating its pharmacokinetic profile in potential therapeutic applications.[1] The nitro group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring and serves as a key site for chemical transformation.[4]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 866040-66-6 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [1] |

| Molecular Weight | 262.22 g/mol | [1][5] |

| Appearance | Reported as a solid | [6] |

| Purity | Commercially available at >95% | [1][7] |

| Solubility | Moderate solubility in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate); limited solubility in water is expected. | [1] |

| Synonyms | 5-(3-Nitro-phenyl)-isoxazole-3-carboxylic acid ethyl ester; Ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | [1][6][8] |

| InChI Key | SSOVVOHZUNJEAK-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted isoxazoles is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] An alternative, well-established route involves the condensation of a β-dicarbonyl compound with hydroxylamine.[9][10] For the title compound, the cycloaddition pathway is highly convergent. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriate alkyne.

Recommended Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol describes a robust method adapted from established procedures for isoxazole synthesis.[2][9] The causality for this choice rests on the high regioselectivity and yields often associated with this pathway for constructing the isoxazole core.

Step 1: Preparation of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

-

Dissolve 3-nitrobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used without further purification.

Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the 3-nitrobenzaldoxime (1.0 eq.) and ethyl propiolate (1.1 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS), to the stirred mixture.[9] The slow addition is critical to maintain a low concentration of the highly reactive nitrile oxide intermediate, thereby minimizing its dimerization into a furoxan byproduct.[9]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.

Step 3: Workup and Purification

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.[9][11]

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While specific experimental spectra for this exact molecule are not publicly available, its structure allows for reliable prediction of its spectroscopic features based on extensive data from analogous compounds.[12][13][14]

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.6-8.8 ppm: (multiplet, 1H) - Aromatic proton ortho to the nitro group.

-

δ 8.3-8.5 ppm: (multiplet, 1H) - Aromatic proton para to the nitro group.

-

δ 7.6-7.8 ppm: (multiplet, 2H) - Remaining aromatic protons.

-

δ 7.0-7.2 ppm: (singlet, 1H) - Proton on the C4 position of the isoxazole ring.

-

δ 4.4-4.6 ppm: (quartet, 2H, J ≈ 7.1 Hz) - Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.4-1.6 ppm: (triplet, 3H, J ≈ 7.1 Hz) - Methyl protons (-OCH₂CH₃) of the ethyl ester.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~161 ppm: Ester carbonyl carbon (C=O).

-

δ ~170 ppm, ~158 ppm: C5 and C3 carbons of the isoxazole ring.

-

δ ~148 ppm: Aromatic carbon attached to the nitro group.

-

δ 122-135 ppm: Remaining aromatic carbons and C4 of the isoxazole ring.

-

δ ~62 ppm: Methylene carbon (-OCH₂) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

-

-

FT-IR (KBr, cm⁻¹):

-

~1730 cm⁻¹: Strong C=O stretching (ester).

-

~1530 cm⁻¹ & ~1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretching.

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring.

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1250 cm⁻¹: C-O stretching (ester).

-

-

Mass Spectrometry (ESI+):

-

m/z: 263.06 [M+H]⁺, 285.04 [M+Na]⁺.

-

Protocol for NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Chemical Reactivity and Synthetic Potential

The molecule possesses three primary sites of reactivity, making it a valuable intermediate for generating compound libraries for screening in drug discovery programs.

-

Reduction of the Nitro Group: The nitro functionality is readily reduced to an aniline derivative using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This introduces a nucleophilic amino group, which is a common handle for amide bond formation, sulfonylation, or diazotization reactions.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting acid is a versatile precursor for forming a wide array of amides via coupling with various amines using standard reagents like EDC/DMAP or HATU.[11]

-

Isoxazole Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This reaction, often performed with catalytic hydrogenation, can unmask a β-enamino ketone or related open-chain structure, providing a pathway to entirely different classes of compounds.[15]

Caption: Key reaction pathways for this compound.

Potential Applications in Research and Development

The isoxazole core is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory COX-2 inhibitor valdecoxib and β-lactamase resistant antibiotics like cloxacillin.[3] Compounds containing nitroaromatic groups have also been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[1]

Given this precedent, this compound is a highly valuable scaffold for:

-

Medicinal Chemistry: Serving as a starting point for the synthesis of novel compounds to be screened for various biological activities, particularly as potential anti-inflammatory, anticancer, or antimicrobial agents.[1][10][16]

-

Fragment-Based Drug Discovery: The molecule can be used as a fragment for building more complex and potent drug candidates.

-

Materials Science: Heterocyclic compounds are often explored for applications in organic electronics and as functional dyes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The nitro group can impart toxicity, and care should be taken to avoid inhalation, ingestion, or skin contact.[1] Refer to the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

References

- 1. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester | C12H10N2O5 | CID 949375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. This compound, 95.0%+,价格-幺米Lab实验室 [ymilab.com]

- 8. This compound [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rjpbcs.com [rjpbcs.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS 866040-66-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of a Unique Heterocyclic Scaffold

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, identified by CAS number 866040-66-6, is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its molecular architecture, featuring a strategically substituted isoxazole ring, positions it as a promising candidate for the development of novel therapeutics. The isoxazole moiety is a well-established pharmacophore found in a variety of clinically approved drugs, valued for its ability to engage in diverse biological interactions.[1] The incorporation of a nitrophenyl group further modulates the electronic and steric properties of the molecule, often enhancing its biological activity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its prospective role as an anti-inflammatory and anticancer agent.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

| Property | Value | Source |

| CAS Number | 866040-66-6 | [3] |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [3] |

| Molecular Weight | 262.22 g/mol | [3] |

| Solubility | Moderate solubility in organic solvents; Limited solubility in water. | [3] |

| Physical State | Solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined |

Note: Some physical properties have not been experimentally determined and are based on predictions for similar chemical structures.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction, a robust and widely utilized method for the construction of isoxazole rings.[2] The following protocol is adapted from established methodologies for the synthesis of similar isoxazole derivatives.[4]

Diagram of the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: Synthesis of 3-Nitrobenzaldoxime.

-

Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated 3-nitrobenzaldoxime by filtration. Wash with cold water and dry.

-

-

Step 2: In situ Generation of 3-Nitrophenylnitrile Oxide.

-

Dissolve the synthesized 3-nitrobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), to the stirred solution.

-

-

Step 3: 1,3-Dipolar Cycloaddition.

-

To the in situ generated nitrile oxide solution, add ethyl propiolate (1.2 eq) and a base, such as triethylamine (1.5 eq), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Step 4: Work-up and Purification.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests a strong potential for biological activity, particularly in the realms of anti-inflammatory and anticancer applications.

Anti-Inflammatory Potential:

The isoxazole scaffold is a key feature of several known cyclooxygenase (COX) inhibitors.[5][6] The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX, particularly the inducible COX-2 isoform, is a well-established strategy for mitigating inflammation. It is hypothesized that this compound may act as a COX inhibitor.

Another critical pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[7] NF-κB regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling pathway is a promising therapeutic approach for a range of inflammatory diseases. The nitrophenyl moiety in the target compound may contribute to the modulation of this pathway.

Anticancer Potential:

Many isoxazole-containing compounds have demonstrated significant anticancer activity.[8][9] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The presence of the nitro group can also contribute to cytotoxic effects against cancer cells.[10]

Proposed Mechanism of Action: A Hypothetical Model

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol for Biological Evaluation: In Vitro Anti-Inflammatory Assay

To validate the anti-inflammatory potential of this compound, a cellular assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells is recommended.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Dimethyl sulfoxide (DMSO)

-

This compound

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of the LPS-induced NO production (IC₅₀).

Suppliers

This compound is available from various chemical suppliers, including:

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, combining the versatile isoxazole ring with a biologically active nitrophenyl group, suggests significant potential for anti-inflammatory and anticancer activities. The synthetic route is accessible through established chemical methodologies. Further investigation into its specific mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.

References

- 1. 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester | C12H10N2O5 | CID 949375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [cymitquimica.com]

- 12. This compound, 95.0%+,价格-幺米Lab实验室 [ymilab.com]

An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive literature review of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a nitrophenyl substituent offers modulation of its electronic and steric properties, potentially leading to novel therapeutic agents.[1][2] This document details the probable synthetic routes, predicted physicochemical and spectroscopic properties, and explores the potential biological activities of this compound, including its prospective applications in anticancer, anti-inflammatory, and antimicrobial research.[3][4][5][6][7]

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of many pharmaceutical compounds.[1][2] Its unique electronic and structural characteristics allow for a variety of non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[1] The versatility of the isoxazole core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][6][7][8][9]

This compound, with the chemical formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol , is a specific derivative that combines the isoxazole core with an ethyl carboxylate group at the 3-position and a 3-nitrophenyl group at the 5-position. The presence of the nitro group, a strong electron-withdrawing moiety, is of particular interest as it can significantly influence the molecule's reactivity and biological activity.[5][6] This guide will delve into the scientific intricacies of this compound, providing a valuable resource for researchers in the field.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 866040-66-6 | CymitQuimica |

| Molecular Formula | C₁₂H₁₀N₂O₅ | CymitQuimica |

| Molecular Weight | 262.22 g/mol | PubChem |

| IUPAC Name | This compound | CymitQuimica |

Synthetic Strategies: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition reaction.[10] This powerful and versatile method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of 3-nitrobenzonitrile oxide with ethyl propiolate.

Proposed Synthesis Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-nitrobenzaldoxime

-

To a solution of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium bicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-nitrobenzaldoxime.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve 3-nitrobenzaldoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution to generate the 3-nitrobenzonitrile oxide in situ.

-

Once the formation of the nitrile oxide is confirmed by TLC, add ethyl propiolate (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

Step 3: Work-up and Purification

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 1.3-1.5 (t, 3H, -CH₃), 4.3-4.5 (q, 2H, -OCH₂-), 7.0-7.2 (s, 1H, isoxazole-H), 7.6-8.5 (m, 4H, aromatic-H). |

| ¹³C NMR | δ (ppm): 14.0-15.0 (-CH₃), 62.0-63.0 (-OCH₂-), 100.0-102.0 (isoxazole C4), 122.0-136.0 (aromatic C), 148.0-149.0 (aromatic C-NO₂), 157.0-160.0 (isoxazole C3 and C5), 160.0-162.0 (C=O). |

| IR (cm⁻¹) | ~3100 (aromatic C-H), ~2980 (aliphatic C-H), ~1730 (C=O ester), ~1610 (C=N), ~1530 & ~1350 (NO₂ stretch). |

| Mass Spec (m/z) | Expected [M]+ at 262. |

Potential Biological Activities and Applications

The isoxazole nucleus is a well-established pharmacophore, and the introduction of a nitro-aromatic moiety can confer or enhance a range of biological activities.

Caption: Potential biological activities of this compound.

Anticancer Potential

Numerous isoxazole derivatives have demonstrated significant anticancer activity.[6][7][11] The presence of a nitro group on the phenyl ring can enhance the cytotoxic effects against various cancer cell lines.[6] It is plausible that this compound could exhibit antiproliferative properties, and further investigation through in vitro screening against a panel of cancer cell lines is warranted.

Anti-inflammatory Properties

Isoxazole-containing compounds have been investigated as potent anti-inflammatory agents.[2][3][8][9] They can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.[3][9] The structural features of the target compound suggest it could be a candidate for evaluation in models of inflammation.

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibacterial drugs.[12] Nitro-substituted heterocycles are also known for their antimicrobial properties.[4][5] Therefore, this compound holds promise as a potential antimicrobial agent and should be screened against a range of pathogenic bacteria and fungi.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential for applications in drug discovery. While specific experimental data for this molecule is limited in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure. Subsequently, comprehensive in vitro and in vivo studies are recommended to explore its anticancer, anti-inflammatory, and antimicrobial activities. Such investigations will be crucial in elucidating the therapeutic potential of this promising isoxazole derivative.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espublisher.com [espublisher.com]

- 12. ijrrjournal.com [ijrrjournal.com]

Introduction: The Isoxazole-3-Carboxylate Core in Modern Chemistry

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Isoxazole-3-Carboxylate Compounds

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[4][5] Specifically, the isoxazole-3-carboxylate moiety, which features a carboxylic acid or ester group at the C3 position, serves as a critical synthon and a key pharmacophore in a multitude of therapeutic agents. These compounds are integral to the development of drugs with anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.[2][4][6][7]

This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for isoxazole-3-carboxylate derivatives. It delves into the foundational chemical principles, explains the rationale behind key experimental methodologies, and highlights the scaffold's significance in the landscape of drug discovery.

Part 1: Historical Milestones in Isoxazole Chemistry

The journey of the isoxazole ring system began with its initial christening by Hantszch, distinguishing it from its isomer, oxazole.[1][2] However, the first practical synthesis of the isoxazole core is credited to Claisen in 1903, who prepared the parent compound from the acetal of propargylaldehyde.[8]

Early synthetic routes relied on cyclocondensation reactions. The most notable of these is the reaction between hydroxylamine and 1,3-dicarbonyl compounds, such as β-ketoesters.[9][10] This classical approach laid the groundwork for accessing substituted isoxazoles, including the 3-carboxylate variants, although controlling regioselectivity often presented a significant challenge.

The most transformative breakthrough in isoxazole synthesis came from the pioneering work of Rolf Huisgen in the 1960s.[11] His systematic investigation of 1,3-dipolar cycloaddition reactions established a powerful and highly versatile method for constructing five-membered heterocycles.[12][13][14] This reaction, involving a 1,3-dipole (such as a nitrile oxide) and a dipolarophile (an alkyne or alkene), became the premier strategy for the regioselective synthesis of isoxazoles and remains a workhorse in the field to this day.[11][12]

Part 2: Core Synthetic Methodologies and Mechanistic Insights

The synthesis of isoxazole-3-carboxylates is dominated by two primary strategies, each with its own mechanistic rationale and practical advantages.

The Huisgen 1,3-Dipolar Cycloaddition: The Gold Standard

The [3+2] cycloaddition between a nitrile oxide and an alkyne is the most efficient and widely used method for preparing isoxazole-3-carboxylates.[12][15] The power of this reaction lies in its high degree of control over the substitution pattern of the final product. To generate an isoxazole-3-carboxylate, the reaction employs an alkyne bearing an ester or carboxylate group.

Causality and Experimental Rationale: This reaction is a concerted, pericyclic process where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne combine to form the five-membered ring in a single, stereoconservative step.[14] The regioselectivity (which atom bonds to which) is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants. Typically, for terminal alkynes, this results in the formation of 3,5-disubstituted isoxazoles.

Nitrile oxides are unstable and are therefore generated in situ from stable precursors, most commonly aldoximes or hydroximoyl chlorides.[12][16]

-

From Aldoximes: Oxidation of an aldoxime, often using a mild oxidant like sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS), generates the transient nitrile oxide.

-

From Hydroximoyl Chlorides: Dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base, such as triethylamine (Et₃N), is another common method for releasing the nitrile oxide.[17]

This protocol details a typical procedure for the synthesis of an isoxazole-3-carboxylate starting from ethyl nitroacetate, which serves as the precursor to the required nitrile oxide.

-

Preparation of the Nitrile Oxide Precursor: The reaction begins with the conversion of ethyl nitroacetate to its corresponding hydroximoyl chloride. This is typically achieved by reaction with a chlorinating agent in the presence of a catalyst.

-

In Situ Generation of Nitrile Oxide: The hydroximoyl chloride is dissolved in an inert solvent (e.g., dichloromethane or THF). A base, such as triethylamine, is added slowly at 0 °C to generate the nitrile oxide in situ. The base abstracts a proton, leading to the elimination of HCl and formation of the 1,3-dipole.

-

Cycloaddition: The dipolarophile, an arylacetylene bearing a substituent at the 5-position (e.g., phenylacetylene), is added to the reaction mixture containing the freshly generated nitrile oxide. The mixture is stirred at room temperature for several hours (typically 12-24h) to allow the cycloaddition to proceed to completion.

-

Workup and Purification: The reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and other aqueous-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ethyl 5-aryl-isoxazole-3-carboxylate.

Caption: Workflow for isoxazole-3-carboxylate synthesis via 1,3-dipolar cycloaddition.

Cyclocondensation with β-Ketoesters

A classical and still relevant method involves the direct condensation of hydroxylamine with a β-ketoester.[9] This approach is atom-economical but requires careful control of reaction conditions to ensure the desired regiochemical outcome.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto one of the two carbonyl carbons of the β-ketoester. The choice of which carbonyl is attacked determines the final product. Attack at the ketone carbonyl, followed by cyclization and dehydration, leads to the desired isoxazole-3-carboxylate. However, a competing reaction can occur where hydroxylamine attacks the ester carbonyl, which can lead to the formation of an isomeric 5-isoxazolone.[1][9]

To favor the desired pathway, the reaction is often performed under specific pH and temperature conditions.[9] Using the sodium salt of the β-ketoester and running the reaction at low temperatures can improve the yield of the 3-isoxazolol (a precursor to the carboxylate).

-

Enolate Formation: A suitable β-ketoester (e.g., ethyl benzoylacetate) is treated with a base like sodium ethoxide in ethanol to form the corresponding sodium enolate. This step increases the nucleophilicity of the α-carbon and sets up the molecule for cyclization.

-

Condensation with Hydroxylamine: A solution of hydroxylamine hydrochloride is added to the enolate solution. The reaction is typically maintained at a low temperature (e.g., 0-10 °C) to control the regioselectivity.

-

Cyclization and Acidification: After stirring for several hours, the reaction is quenched by careful acidification with an acid (e.g., HCl). This step protonates the intermediate and drives the final dehydration to form the aromatic isoxazole ring.

-

Isolation: The product often precipitates from the aqueous solution upon acidification and can be collected by filtration. Further purification can be achieved by recrystallization.

Caption: Competing reaction pathways in the cyclocondensation synthesis of isoxazoles.

Part 3: The Role of Isoxazole-3-Carboxylates in Drug Discovery

The isoxazole-3-carboxylate scaffold is not merely a synthetic curiosity; it is a validated and highly valuable component in the design of new medicines.[6][18] The ester or carboxylic acid handle at the C3 position provides a convenient point for chemical modification, allowing chemists to append various functional groups to modulate a compound's potency, selectivity, and pharmacokinetic properties.[8][19]

Numerous compounds incorporating this core have been investigated for a wide range of diseases.[2][4]

-

Anti-inflammatory Agents: A series of 4,5-diarylisoxazol-3-carboxylic acids have been developed as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[8]

-

Antibacterial Adjuvants: Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been discovered as inhibitors of bacterial serine acetyltransferase, an enzyme crucial for bacterial survival and resistance, making them potential adjuvants to antibiotic therapy.[20]

-

Mitochondrial Regulation: Diarylisoxazole-3-carboxamides are potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a target implicated in cell death pathways relevant to muscular dystrophies and other diseases.[19]

-

Anticancer Research: The isoxazole ring is found in several anticancer agents, and the 3-carboxylate functionality allows for the synthesis of amide libraries that can be screened for activity against various cancer cell lines.[3][7]

Data Summary: Bioactive Isoxazole-3-Carboxylate Derivatives

| Compound Class | Biological Target | Therapeutic Potential | Reference |

| Diarylisoxazole-3-carboxamides | Mitochondrial Permeability Transition Pore (mtPTP) | Congenital Muscular Dystrophies, Ischemia-reperfusion injury | [19] |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids | Bacterial Serine Acetyltransferase (StSAT) | Antibacterial Adjuvants | [20] |

| 4,5-Diarylisoxazol-3-carboxylic Acids | 5-Lipoxygenase-Activating Protein (FLAP) | Inflammatory Diseases | [8] |

| Substituted Isoxazole-3-carboxylate Amides | Gastric H+/K+-ATPase | Peptic Ulcers, Gastric Secretion Inhibition | [21] |

Conclusion

The history of isoxazole-3-carboxylate compounds is a story of synthetic evolution, from the classical but often unselective condensation methods of the early 20th century to the elegant and highly controlled 1,3-dipolar cycloaddition strategies pioneered by Huisgen. This journey has transformed the isoxazole-3-carboxylate from a heterocyclic curiosity into a cornerstone of modern drug discovery. Its synthetic accessibility, coupled with its proven utility as a pharmacophore, ensures that this scaffold will continue to be a focus of intense research for scientists and drug development professionals aiming to address a wide array of human diseases.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole - Wikipedia [en.wikipedia.org]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, making their efficient synthesis a critical aspect of pharmaceutical research.[1][2] This guide details two robust and scientifically validated methods for the synthesis of the target compound: a one-pot three-component condensation reaction and a 1,3-dipolar cycloaddition approach. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that influence reaction outcomes. The information is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize and optimize the production of this compound in a laboratory setting.

Introduction

The isoxazole nucleus is a prominent scaffold in a multitude of biologically active compounds, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific substitution pattern of this compound, featuring a nitrophenyl group at the 5-position and an ethyl carboxylate at the 3-position, makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to explore structure-activity relationships.

This guide is structured to provide both practical, actionable protocols and a deeper understanding of the chemical transformations involved. By explaining the "why" behind the "how," we aim to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific needs.

Method 1: One-Pot Three-Component Condensation Reaction

This method represents a highly efficient and atom-economical approach to the synthesis of the target molecule. It involves the reaction of 3-nitrobenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate in a single reaction vessel.[5][6] This approach is favored for its operational simplicity and often results in high yields of the desired product.

Reaction Principle

The reaction proceeds through a cascade of interconnected steps. Initially, hydroxylamine reacts with ethyl acetoacetate to form an oxime intermediate. Concurrently, 3-nitrobenzaldehyde undergoes a Knoevenagel condensation with the active methylene group of ethyl acetoacetate. The resulting intermediate then undergoes an intramolecular cyclization and dehydration with the oxime to form the stable isoxazole ring. The use of a catalyst, often a weak base, is crucial for promoting the condensation steps.[5]

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Protocol

Materials:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

TLC plates (silica gel)

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzaldehyde (1.51 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).

-

To this mixture, add sodium acetate (0.82 g, 10 mmol) and ethanol (50 mL).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice with stirring.

-

A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

For further purification, recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Nitrobenzaldehyde | 151.12 | 10 | 1.0 |

| Ethyl acetoacetate | 130.14 | 10 | 1.0 |

| Hydroxylamine hydrochloride | 69.49 | 10 | 1.0 |

| Sodium acetate | 82.03 | 10 | 1.0 |

Expected Yield: 70-85%

Method 2: 1,3-Dipolar Cycloaddition

This classical and versatile method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[7][8][9] For the synthesis of this compound, this can be achieved by reacting 3-nitrobenzonitrile oxide (generated in situ from 3-nitrobenzaldoxime) with ethyl propiolate. This method offers excellent control over regioselectivity.

Reaction Principle

The core of this method is the generation of a highly reactive 1,3-dipole, the nitrile oxide, which then readily undergoes a cycloaddition reaction with a dipolarophile, in this case, an alkyne (ethyl propiolate). The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base.[10] The regiochemistry of the cycloaddition is governed by electronic and steric factors, leading to the desired 5-substituted-3-carboxylate isoxazole.

Reaction Mechanism Diagram

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Detailed Protocol

Part A: Synthesis of 3-Nitrobenzaldoxime

-

Dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium hydroxide (0.48 g, 12 mmol) in water (10 mL).

-

Add the aqueous solution of hydroxylamine to the ethanolic solution of 3-nitrobenzaldehyde dropwise with stirring at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl.

-

Filter the precipitated 3-nitrobenzaldoxime, wash with water, and dry.

Part B: 1,3-Dipolar Cycloaddition

Materials:

-

3-Nitrobenzaldoxime (from Part A)

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

-

TLC plates (silica gel)

-

Chromatography column

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldoxime (1.66 g, 10 mmol) in dichloromethane (50 mL).

-

Add ethyl propiolate (1.2 mL, 12 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.34 g, 10 mmol) in DCM (20 mL) to the stirred mixture.

-

After the addition of NCS, add triethylamine (1.5 mL, 11 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by adding water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Nitrobenzaldoxime | 166.13 | 10 | 1.0 |

| Ethyl propiolate | 98.10 | 12 | 1.2 |

| N-Chlorosuccinimide | 133.53 | 10 | 1.0 |

| Triethylamine | 101.19 | 11 | 1.1 |

Expected Yield: 60-75%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations for the synthesis of isoxazoles. The progress of both reactions can be reliably monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product should be rigorously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and its purity confirmed by techniques such as melting point determination and elemental analysis. The expected spectral data should be consistent with the structure of this compound.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound. The one-pot three-component reaction is notable for its efficiency and simplicity, while the 1,3-dipolar cycloaddition offers a more controlled, stepwise approach. The choice of method may depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity profile. Both protocols are robust and have been widely applied in the synthesis of isoxazole derivatives. By understanding the underlying principles and following the detailed procedures, researchers should be well-equipped to successfully synthesize this valuable chemical intermediate.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. nveo.org [nveo.org]

- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. orgchemres.org [orgchemres.org]

- 6. heteroletters.org [heteroletters.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes & Protocols: Leveraging Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate as a Versatile Precursor for Novel Compound Synthesis

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and spatial arrangement allow it to participate in various non-covalent interactions, making it a cornerstone in the design of numerous therapeutic agents.[1] Isoxazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The biological significance of this scaffold is exemplified by FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, which feature the isoxazole core.[1][2]

This guide focuses on a particularly valuable building block: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate . This precursor is strategically designed for diversification, offering three primary points for chemical modification:

-

The Nitro Group: An electron-withdrawing group that can be readily reduced to a nucleophilic amine, opening a gateway for a multitude of subsequent reactions.

-

The Ethyl Ester: A versatile functional group that can be hydrolyzed to a carboxylic acid or converted into a wide array of amides and other derivatives.

-

The Isoxazole Ring: While stable, the N-O bond can be cleaved under specific reductive conditions, providing access to entirely different linear scaffolds like β-enamino-ketoesters.[5]

This document provides a detailed exploration of the synthetic pathways originating from this precursor, complete with step-by-step protocols and the scientific rationale behind each experimental choice.

Synthetic Utility and Core Reaction Pathways

The true potential of this compound is realized through three principal synthetic transformations. These pathways allow for the systematic development of compound libraries crucial for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key synthetic transformations of the precursor.

Pathway A: Nitro Group Reduction to an Amino Intermediate

Expertise & Experience: The transformation of an aromatic nitro group into an aniline is a fundamental and highly reliable reaction in medicinal chemistry. This conversion drastically alters the electronic nature of the phenyl ring, replacing a strong electron-withdrawing group with a versatile electron-donating and nucleophilic amine. This new amine functionality serves as a critical handle for introducing diversity. Standard reduction methods include catalytic hydrogenation or the use of metallic salts in acidic media, like tin(II) chloride (SnCl₂). The choice of method often depends on the presence of other reducible functional groups in the molecule.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

Trustworthiness: This protocol is a well-established method for the selective reduction of aromatic nitro groups in the presence of esters. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar amine product.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material).

-

Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated HCl (5.0-6.0 eq) with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 70-80°C).

-

Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. A white precipitate of tin salts will form.

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate, can be purified by flash column chromatography on silica gel.

Pathway B: Modification of the Ethyl Ester

Expertise & Experience: The ethyl ester at the C3 position is the second major handle for diversification. The most common and effective strategy involves a two-step process: saponification to the carboxylic acid, followed by amide coupling. This approach is generally superior to direct aminolysis of the ester, as it proceeds under milder conditions and allows for the coupling of a much wider range of amines, including less nucleophilic ones.

Protocol 2: Saponification to the Carboxylic Acid

Trustworthiness: This standard hydrolysis protocol uses a base like lithium hydroxide (LiOH) to cleanly convert the ester to its corresponding carboxylate salt. Subsequent acidification yields the pure carboxylic acid. The completion of the reaction is easily verified by the absence of the starting ester on TLC.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with EtOAc.

-

The resulting product is 5-(3-nitrophenyl)isoxazole-3-carboxylic acid.

Protocol 3: Amide Coupling via EDC/DMAP

Expertise & Experience: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6] This combination is highly efficient for forming amide bonds from carboxylic acids and primary or secondary amines under mild conditions.[6]

Caption: Workflow for amide library synthesis.

Procedure:

-

Dissolve the carboxylic acid from Protocol 2 (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add EDC (1.1 eq) and DMAP (0.1 eq). Stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired amide derivative.

Pathway C: Reductive Opening of the Isoxazole Ring

Expertise & Experience: While the isoxazole ring is generally stable, it is susceptible to N-O bond cleavage under certain catalytic hydrogenation conditions. This "domino" reaction can involve initial modification at another site followed by the ring opening. For instance, hydrogenation of a related isoxazole over Palladium on charcoal (Pd/C) has been shown to result in the formation of a (Z)-2-amino-4-oxo-2-pentanoate derivative, which is a β-enamino-ketoester.[5] This advanced technique transforms the cyclic precursor into a highly functionalized linear product, opening up entirely new avenues for chemical exploration.

Caption: Domino reaction leading to ring opening.

Application Note: This pathway is particularly useful when the goal is to move away from the rigid isoxazole scaffold to a more flexible, open-chain structure while retaining a high degree of functionalization. The resulting enamines are valuable intermediates for synthesizing other heterocyclic systems like pyrimidines or pyridines.

Data Summary and Applications

The strategic application of these protocols allows for the rapid generation of a diverse chemical library from a single, high-value precursor.

| Pathway | Starting Material | Key Reagents & Conditions | Intermediate / Final Product | Application in Drug Discovery |

| A | This compound | SnCl₂·2H₂O, conc. HCl, reflux | Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate | Intermediate for creating sulfonamides, ureas, and amides to probe interactions with biological targets. |

| B.1 | This compound | LiOH, THF/H₂O | 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid | Key intermediate for amide library synthesis. |

| B.2 | 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid | EDC, DMAP, various amines | Library of N-substituted 5-(3-nitrophenyl)isoxazole-3-carboxamides | Exploration of SAR for antibacterial, anticancer, or anti-inflammatory activity.[2][6][7] |

| C | This compound | H₂, Pd/C, RT | β-Enamino-ketoester derivatives | Access to novel, flexible scaffolds for different biological targets; synthesis of other heterocycles.[5] |

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. The ability to selectively manipulate its three key functional regions—the nitro group, the ethyl ester, and the isoxazole ring itself—provides researchers with a powerful toolkit for the synthesis of novel compounds. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, offering a reliable roadmap for any research program aimed at exploring the vast therapeutic potential of the isoxazole scaffold.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]